molecular formula C20H32N2O2 B5972981 1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine

1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine

Número de catálogo B5972981
Peso molecular: 332.5 g/mol
Clave InChI: XBZMBCUPBFQPOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is commonly known as CYT387 and belongs to a class of drugs called JAK inhibitors. JAK inhibitors are a type of medication that targets the Janus kinase family of enzymes, which play a crucial role in the immune system, blood cell production, and inflammatory responses.

Mecanismo De Acción

CYT387 works by inhibiting the activity of JAK2, which is a key enzyme involved in the signaling pathways of cytokines and growth factors. JAK2 plays a crucial role in the production of blood cells and the immune response. Mutations in JAK2 can lead to the overproduction of blood cells and contribute to the development of MPNs. By inhibiting JAK2, CYT387 can reduce the production of blood cells and alleviate the symptoms of MPNs.
Biochemical and Physiological Effects:
CYT387 has been shown to have several biochemical and physiological effects. In addition to inhibiting JAK2, CYT387 can also inhibit other members of the JAK family, such as JAK1 and JAK3. This can lead to a reduction in the production of cytokines and growth factors, which are involved in the immune response and inflammation. CYT387 has also been shown to have anti-inflammatory effects in animal models of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CYT387 has several advantages for lab experiments. It is a potent and selective inhibitor of JAK2, which makes it a valuable tool for studying the role of JAK2 in various diseases. CYT387 has also been shown to have good pharmacokinetic properties, which means it can be administered orally and has a long half-life. However, CYT387 has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy have not been fully established. CYT387 can also inhibit other members of the JAK family, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the research on CYT387. One potential application is in the treatment of autoimmune diseases, which are characterized by an overactive immune response. CYT387 has been shown to have anti-inflammatory effects, which could make it a promising treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the treatment of solid tumors, which often have mutations in the JAK-STAT signaling pathway. CYT387 has been shown to have antitumor activity in preclinical models of solid tumors. Finally, there is ongoing research on the safety and efficacy of CYT387 in clinical trials, which will help to establish its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of CYT387 involves several steps, including the reaction of 3,4-dimethoxyphenethylamine with cyclopropylmethyl chloride, followed by the reaction of the resulting compound with N-methylpiperidine. The final product is obtained after purification and isolation steps. The synthesis of CYT387 has been optimized to increase the yield and purity of the compound.

Aplicaciones Científicas De Investigación

CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms (MPNs), which are a group of disorders characterized by the overproduction of blood cells. MPNs can lead to serious complications such as blood clots, bleeding, and an increased risk of developing leukemia. CYT387 has been shown to inhibit the activity of JAK2, which is frequently mutated in MPNs, leading to the overproduction of blood cells. Inhibition of JAK2 by CYT387 can reduce the symptoms of MPNs and improve the quality of life of patients.

Propiedades

IUPAC Name

1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-21(18-5-4-11-22(15-18)14-17-6-7-17)12-10-16-8-9-19(23-2)20(13-16)24-3/h8-9,13,17-18H,4-7,10-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZMBCUPBFQPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.